Cas no 921597-58-2 (Phenol, dichloro[(4-chlorophenyl)methyl]-3-methyl-)

Phenol, dichloro[(4-chlorophenyl)methyl]-3-methyl- structure
921597-58-2 structure
Product Name:Phenol, dichloro[(4-chlorophenyl)methyl]-3-methyl-
CAS No:921597-58-2
MF:C14H11Cl3O
MW:301.595541238785
CID:744452
PubChem ID:19959804
Update Time:2025-04-19

Phenol, dichloro[(4-chlorophenyl)methyl]-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, dichloro[(4-chlorophenyl)methyl]-3-methyl-
    • 4,5-dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
    • DTXSID40601479
    • SCHEMBL1683378
    • 921597-58-2
    • Inchi: 1S/C14H11Cl3O/c1-8-11(13(18)7-12(16)14(8)17)6-9-2-4-10(15)5-3-9/h2-5,7,18H,6H2,1H3
    • InChI Key: MHGKADWJGMSEOR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=C1C)CC1C=CC(=CC=1)Cl)O)Cl

Computed Properties

  • Exact Mass: 299.987548g/mol
  • Monoisotopic Mass: 299.987548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 20.2Ų
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